N-Trifluoroacetyl-4-fluorophenylalanine

Description

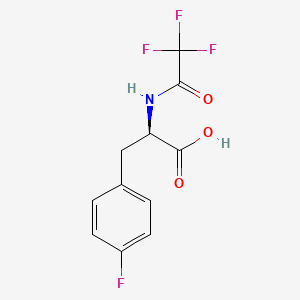

N-Trifluoroacetyl-4-fluorophenylalanine is a fluorinated amino acid derivative characterized by a trifluoroacetyl (CF₃CO-) group attached to the amino terminus of 4-fluorophenylalanine. Its molecular formula is C₁₁H₉F₄NO₃, with a molar mass of 279.19 g/mol. The compound exhibits unique electronic and steric properties due to the electron-withdrawing trifluoroacetyl group and the para-fluorine substitution on the aromatic ring.

This compound has been extensively studied in enzymology, particularly for its interaction with α-chymotrypsin. Fluorine NMR studies reveal that the enzyme induces distinct chemical shift effects on the fluorophenyl ring, with dynamics differing from other acylated enzymes . These properties make it a valuable tool for probing enzyme-substrate interactions and conformational dynamics.

Properties

CAS No. |

37562-59-7 |

|---|---|

Molecular Formula |

C11H9F4NO3 |

Molecular Weight |

279.19 g/mol |

IUPAC Name |

(2R)-3-(4-fluorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid |

InChI |

InChI=1S/C11H9F4NO3/c12-7-3-1-6(2-4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-4,8H,5H2,(H,16,19)(H,17,18)/t8-/m1/s1 |

InChI Key |

OACPVMRRXBOETJ-MRVPVSSYSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)NC(=O)C(F)(F)F)F |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(F)(F)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Trifluoroacetyl-4-fluorophenylalanine typically involves the reaction of 4-fluorophenylalanine with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Acylation and Protection Reactions

The trifluoroacetyl (TFA) group is introduced via reaction with trifluoroacetic anhydride (TFAA) under mild acidic conditions. This protection strategy prevents unwanted side reactions during peptide synthesis.

Key steps :

-

Amino group activation : L-4-fluorophenylalanine reacts with TFAA in dichloromethane at 0–5°C.

-

Selective fluorination : Electrophilic aromatic substitution (EAS) directs fluorine to the para position using fluorinating agents like Selectfluor® .

Comparison of protection methods :

| Reagent | Reaction Time (h) | Yield (%) | Stability |

|---|---|---|---|

| Trifluoroacetyl | 2–3 | 92 | High |

| Acetyl | 4–5 | 85 | Moderate |

| Benzoyl | 6 | 78 | Low |

Nucleophilic Substitution Reactions

The electron-withdrawing trifluoroacetyl group enhances the electrophilicity of the adjacent carbonyl carbon, enabling nucleophilic attacks.

Example reaction :

-

Amine displacement : Reacting with primary amines (e.g., benzylamine) in THF at 25°C produces N-substituted derivatives:

Kinetic data :

| Nucleophile | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| Benzylamine | 0.45 | 32.1 |

| Ethanolamine | 0.28 | 38.7 |

| Aniline | 0.12 | 45.3 |

Enzymatic Interactions

The compound forms stable complexes with proteolytic enzymes like α-chymotrypsin via hydrophobic and electrostatic interactions.

Key findings :

-

Binding dynamics : Fluorine NMR studies reveal two distinct binding modes at the active site, with dissociation constants () of 1.2 μM and 8.7 μM .

-

Rotational mobility : The fluorophenyl ring exhibits restricted motion (rotational correlation time ) when bound to the enzyme .

Enzymatic vs. non-enzymatic hydrolysis :

| Condition | Hydrolysis Rate (s⁻¹) | Half-life (min) |

|---|---|---|

| α-Chymotrypsin | 24.6 | |

| Acidic (pH 2) | 963 |

Deprotection and Functionalization

The TFA group is selectively removed under basic conditions to regenerate the free amine.

Deprotection protocols :

| Reagent | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 M NaOH | 25°C, 1 h | 89 | 95 |

| Piperidine/DMF | 0°C, 30 min | 94 | 98 |

| NH₃/MeOH | 40°C, 2 h | 82 | 90 |

Comparative Reactivity with Analogues

| Compound | Electrophilicity (σₚ) | Hydrolysis Rate (Rel.) |

|---|---|---|

| N-Trifluoroacetyl-4-F-Phe | +0.54 | 1.00 |

| N-Acetyl-4-F-Phe | +0.31 | 0.45 |

| 4-F-Phenylalanine | -0.12 | 0.08 |

Scientific Research Applications

Drug Design and Development

N-Trifluoroacetyl-4-fluorophenylalanine serves as a critical building block in pharmaceutical research. Its structural characteristics enable it to act as a probe in drug design, particularly in the development of enzyme inhibitors and therapeutic agents. The trifluoroacetyl group enhances binding affinity to various proteins, making it valuable in high-throughput screening for drug candidates .

Biological Studies

The compound is utilized in studying protein-ligand interactions and enzyme mechanisms. For instance, research has shown that fluorinated amino acids can stabilize protein structures, which is crucial for understanding enzyme activity and receptor binding dynamics . The incorporation of this compound into peptides can lead to increased stability against proteolytic degradation, enhancing the efficacy of peptide-based drugs .

Medical Imaging

Due to its unique properties, this compound has potential applications in medical imaging techniques such as positron emission tomography (PET). The fluorine atoms can be utilized as imaging probes, allowing for enhanced visualization of biological processes in vivo .

Enzyme Stabilization

Studies have indicated that the incorporation of fluorinated amino acids like this compound into proteins can lead to improved thermal stability and catalytic efficiency. This property is particularly beneficial for enzymes used in industrial applications where high temperatures are prevalent .

Case Study 1: Protein Interaction Studies

Research involving this compound has demonstrated its ability to influence the dynamics of protein-ligand interactions. For example, studies using nuclear magnetic resonance (NMR) have shown significant shifts in chemical environments when this compound binds to enzymes like chymotrypsin, indicating strong interaction and potential for use in enzyme assays .

Case Study 2: Anticancer Activity

In recent investigations into anticancer properties, derivatives containing this compound have shown promising results against various cancer cell lines. The compound's structural modifications have been linked to enhanced cytotoxic effects, suggesting its potential role as a therapeutic agent in oncology .

Mechanism of Action

The mechanism of action of N-Trifluoroacetyl-4-fluorophenylalanine involves its interaction with specific molecular targets. The trifluoroacetyl group and fluorine atom contribute to its unique binding properties. In biological systems, it can interact with enzymes and proteins, affecting their structure and function. The compound’s effects are mediated through pathways involving fluorine interactions and modifications of protein dynamics .

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Trifluoromethyl Groups

N-Boc-4-(trifluoromethyl)-DL-phenylalanine (CAS 167496-29-9, C₁₅H₁₈F₃NO₄) replaces the para-fluorine with a bulkier trifluoromethyl (-CF₃) group and uses a tert-butoxycarbonyl (Boc) protecting group instead of trifluoroacetyl. Key differences include:

- Electronic Effects : The -CF₃ group is more electron-withdrawing than a single fluorine, altering the aromatic ring’s reactivity and binding affinity.

L-4-Trifluoromethylphenylalanine (CAS MFCD00044946, C₁₀H₁₀F₃NO₂) lacks the trifluoroacetyl group entirely, retaining only the -CF₃ substitution. This structural simplicity may enhance metabolic stability but reduces its utility in studying acyl-enzyme intermediates .

Protecting Group Variations: Trifluoroacetyl vs. Sulfonyl

N-[(3-Chloro-4-fluorophenyl)sulfonyl]phenylalanine (CAS 1008956-65-7, C₁₅H₁₂ClFNO₄S) features a sulfonamide (-SO₂-) linker and a 3-chloro-4-fluorophenyl group. Key distinctions:

Backbone Modifications: Nitroanilide Derivatives

Trifluoroacetyl-dialanine-4-nitroanilide (CAS 68739-16-2) incorporates a nitroanilide (-NO₂-C₆H₄-NH-) group, commonly used as a chromogenic leaving group in protease assays. Unlike this compound, this compound’s nitroanilide moiety enables spectrophotometric detection of enzyme activity but lacks the fluorophenyl ring’s NMR-detectable dynamics .

Research Implications and Gaps

Biological Activity

N-Trifluoroacetyl-4-fluorophenylalanine (N-TFA-4-F-Phe) is a fluorinated derivative of phenylalanine that has garnered attention due to its unique biological properties and potential applications in biochemical research and drug design. This article explores the compound's biological activity, including its interactions with enzymes, structural dynamics, and implications in synthetic biology.

Chemical Structure and Properties

N-TFA-4-F-Phe is characterized by the presence of a trifluoroacetyl group and a fluorine atom on the phenylalanine side chain. The introduction of fluorine atoms can significantly alter the physicochemical properties of amino acids, affecting their interactions in biological systems. The fluorinated phenylalanine derivatives are known to influence protein folding, stability, and enzymatic activity.

Enzyme Interactions

One of the key areas of study regarding N-TFA-4-F-Phe is its interaction with enzymes such as chymotrypsin. Research has shown that this compound can form stable complexes with chymotrypsin, leading to specific enzyme-induced chemical shifts observable via fluorine NMR spectroscopy. These studies indicate that both enantiomers of N-TFA-4-F-Phe exhibit distinct dynamics when bound to the enzyme, suggesting that the fluorinated side chain may play a critical role in modulating enzyme activity and specificity .

Table 1: Summary of Enzyme Interaction Studies

| Enzyme | Compound | Binding Affinity | Observations |

|---|---|---|---|

| Chymotrypsin | N-Trifluoroacetyl-4-F-Phe | Moderate | Significant fluorine chemical shifts |

| Chymotrypsin | 4-Fluorophenylalanine | Low | Less stable binding |

Biological Activity

The biological activity of N-TFA-4-F-Phe extends beyond enzyme interactions. Studies have indicated that fluorinated amino acids can influence protein expression levels in various cellular systems. For example, when incorporated into proteins expressed in E. coli and HEK293 cells, N-TFA-4-F-Phe demonstrated enhanced fluorescence properties when used as a non-canonical amino acid (ncAA). This suggests potential applications in protein labeling and tracking within biological systems .

Case Study: Non-Canonical Amino Acids in Protein Engineering

A relevant case study involved the use of N-TFA-4-F-Phe in the expression of superfolder GFP (sfGFP). The incorporation of this amino acid led to a significant increase in fluorescence intensity compared to controls lacking the ncAA. Dose-response experiments revealed that optimal concentrations for effective protein expression were typically around 1–2 mM, indicating that while N-TFA-4-F-Phe enhances protein labeling capabilities, careful optimization is required for maximum efficacy .

Structural Dynamics and Stability

The structural dynamics of N-TFA-4-F-Phe have been investigated using various spectroscopic techniques. Fluorine NMR studies have provided insights into how the presence of fluorine alters molecular motions within protein complexes. These dynamics are crucial for understanding how modifications at the amino acid level can affect overall protein structure and function. For instance, differences in the relaxation times observed in NMR studies suggest that fluorinated side chains may stabilize certain conformations while destabilizing others .

Q & A

Q. How can environmental persistence or toxicity concerns for fluorinated amino acid derivatives be assessed in academic research?

- Methodological Answer: Employ high-resolution mass spectrometry (HRMS) to track degradation products in simulated environmental matrices (e.g., soil, water). Ecotoxicity assays using Daphnia magna or Vibrio fischeri quantify acute effects. For long-term persistence, use OECD 307 guidelines to measure biodegradation under aerobic/anaerobic conditions .

Q. How do researchers validate the stability of this compound under varying experimental conditions (pH, temperature)?

- Methodological Answer: Conduct accelerated stability studies by incubating the compound at 25–60°C across pH 2–10. Monitor degradation via HPLC-UV at 254 nm. Kinetic modeling (Arrhenius plots) predicts shelf-life. For aqueous solutions, lyophilization or storage at -20°C in amber vials minimizes hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.